molecular formula C21H19ClN4O3 B2612188 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207044-05-0

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2612188
CAS No.: 1207044-05-0
M. Wt: 410.86
InChI Key: DYDZOQDUKWGTMB-UHFFFAOYSA-N
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Description

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel research chemical designed for investigative purposes in medicinal chemistry and neuroscience. Its molecular architecture incorporates a quinazoline-2,4-dione core linked to a 3-chlorophenyl-substituted 1,2,4-oxadiazole, a structural motif recognized in scientific literature for its relevance in central nervous system (CNS) drug discovery. Hybrid structures combining quinazolinone and 1,2,4-oxadiazole pharmacophores have been investigated as potential scaffolds for developing anticonvulsant agents . Specifically, the 1,2,4-oxadiazole heterocycle is valued for its metabolic stability, often serving as a bioisosteric replacement for labile amide bonds, which may enhance the in vivo stability of lead compounds . The 3-chlorophenyl moiety is a common feature in compounds that exhibit affinity for neuronal targets . Research on analogous compounds suggests potential engagement with voltage-gated sodium channels (VGSCs), a established target for modulating neuronal excitability . Furthermore, the structural similarity to other heterocyclic compounds indicates potential for investigation as a ligand for nicotinic acetylcholine receptors or the µ-opioid receptor, which are significant targets for neurological and analgesic research . The pentyl chain at the N-3 position of the quinazoline dione is hypothesized to influence the compound's lipophilicity and bioavailability, potentially facilitating blood-brain barrier penetration for CNS-targeted studies . This compound is supplied for research use only and is a valuable tool for scientists exploring the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.

Properties

CAS No.

1207044-05-0

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.86

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28)

InChI Key

DYDZOQDUKWGTMB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the pentyl group and the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.

Scientific Research Applications

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 3-chlorophenyl group distinguishes this compound from analogs with alternative aryl substitutions. For example:

  • 7-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione (F406-0335) replaces chlorine with fluorine at the para position. Fluorine’s smaller atomic radius and stronger electronegativity may alter binding affinity in biological targets compared to chlorine .
  • 7-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)quinazoline-2,4(1H,3H)-dione (F406-0539) introduces a branched alkyl chain (3-methylbutyl) instead of the linear pentyl group. Branched chains often improve lipophilicity and membrane permeability .
Table 1: Key Structural and Physicochemical Comparisons
Compound ID Substituent (Oxadiazole) Alkyl Chain (Position 3) Molecular Weight LogP* (Predicted)
Target Compound 3-Chlorophenyl n-Pentyl 408.83† ~3.8
F406-0335 4-Fluorophenyl n-Butyl 380.38 ~3.2
F406-0539 4-Fluorophenyl 3-Methylbutyl 394.40 ~3.5
Quinconazole 2,4-Dichlorophenyl Triazole-linked 375.22‡ ~4.1

*Predicted using fragment-based methods; †Calculated from formula C₂₂H₁₉ClN₄O₃; ‡Based on C₁₅H₁₀Cl₂N₄O.

Alkyl Chain Modifications

The n-pentyl chain at position 3 provides moderate lipophilicity, balancing solubility and cellular uptake. In contrast:

  • 3-Methylbutyl (F406-0539) introduces steric bulk, which may hinder interactions with hydrophobic binding pockets but enhance metabolic stability .

Biological Activity

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structure:

C18H19ClN4O2\text{C}_{18}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}

Molecular Characteristics

  • Molecular Weight: 348.82 g/mol
  • CAS Number: Not specified in the sources.
  • IUPAC Name: this compound

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of quinazoline derivatives. Specifically, compounds similar to This compound have shown promising results against various viral infections.

Case Study: Hepatitis C Virus (HCV)

A study involving structurally similar quinazoline derivatives demonstrated significant anti-HCV activity. The most effective derivatives exhibited an EC50 (half-maximal effective concentration) below 10 μM, indicating strong antiviral potential. For instance:

  • Compound A: EC50 = 6.4 μM
  • Compound B: EC50 = 13.3 μM

These values suggest that modifications on the quinazoline scaffold can enhance antiviral efficacy while maintaining low cytotoxicity levels .

Cytotoxicity Assessment

The cytotoxicity of these compounds is crucial for therapeutic applications. The therapeutic index (TI), defined as the ratio of cytotoxic concentration (CC50) to EC50, provides insight into safety:

  • TI for Compound A: 1.7–1.9
  • TI for Ribavirin: 2.3

These indices indicate that while some derivatives exhibit potent antiviral activity, their safety profiles need careful evaluation .

Antibacterial Activity

In addition to antiviral properties, quinazoline derivatives have been evaluated for antibacterial activity. Compounds structurally related to our target have shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values varied, with some compounds achieving MICs as low as 5 μg/mL against resistant strains .

The biological activity of quinazoline derivatives often involves multiple mechanisms:

  • Inhibition of viral replication through interference with viral enzymes.
  • Disruption of bacterial cell wall synthesis , leading to cell lysis.
  • Modulation of host immune responses , enhancing the body's ability to fight infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Key findings include:

  • Substituents at the N-1 position of the quinazoline core significantly influence antiviral potency.
  • The presence of halogenated phenyl groups enhances interaction with viral proteins.
CompoundSubstituentEC50 (μM)TI
ANone6.41.7
BMethyl13.31.9
CChlorine<10>2

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